molecular formula C10H7FO4 B132072 6-Fluoro-4-oxochroman-2-carboxylic acid CAS No. 105300-40-1

6-Fluoro-4-oxochroman-2-carboxylic acid

Cat. No. B132072
CAS RN: 105300-40-1
M. Wt: 210.16 g/mol
InChI Key: BWXXHZKFLLLJQP-UHFFFAOYSA-N
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Description

6-Fluoro-4-oxochroman-2-carboxylic acid, also known as 6-FOCA, is a fluorinated carboxylic acid . It has a molecular formula of C10H7FO4 and an average mass of 210.159 Da .


Synthesis Analysis

The synthesis of 6-Fluoro-4-oxochroman-2-carboxylic acid involves a complex process . The optically active (S)-6-fluoro-4-oxochroman-2-carboxylic acid is a key intermediate for synthesizing Fidarestat . The synthesis involves the use of dichloro-bis-[(1,3)-cyclooctadiene]-dirhodium (I) in dry benzene under argon atmosphere .


Molecular Structure Analysis

The dihydro-pyran-one ring of 6-Fluoro-4-oxochroman-2-carboxylic acid adopts an envelope conformation with the asymmetric C atom in the flap position . In the crystal, the molecules are linked into zigzag chains along [100] by O-H⋯O hydrogen bonds and C-H⋯π interactions involving the benzene ring .


Chemical Reactions Analysis

6-Fluoro-4-oxochroman-2-carboxylic acid is an intermediate in the synthesis of the drug Fidarestat, (2S,4S)-2-aminoformyl-6-fluoro-spiro[chroman-4,4’-imidazolidine]-2’,5’-dione .

Future Directions

The optically active (S)-6-fluoro-4-oxochroman-2-carboxylic acid is a key intermediate for synthesizing Fidarestat, which shows strong inhibition to aldose reductases to cure incurable complications of diabetes . This suggests potential future directions in the development of treatments for diabetes-related complications .

Mechanism of Action

Target of Action

6-Fluoro-4-oxochroman-2-carboxylic acid (FCCA) is an intermediate in the synthesis of the drug Fidarestat . Fidarestat is known to show strong inhibition to aldose reductases , which are enzymes involved in the conversion of glucose to sorbitol. This process is part of the polyol pathway, which plays a significant role in the complications of diabetes .

Mode of Action

It is known that fcca is produced by the catalysis of two esterases, ests and estr, isolated from geobacillus thermocatenulatus . These esterases act on the racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) as the substrate in an aqueous–toluene biphasic system . The highly enantioselective mechanisms were revealed by molecular simulations .

Biochemical Pathways

The biochemical pathways affected by FCCA are related to its role as an intermediate in the synthesis of Fidarestat . Fidarestat inhibits aldose reductases, thereby affecting the polyol pathway . This pathway is responsible for the conversion of glucose to sorbitol, a process that can lead to complications in diabetic patients when it occurs at high rates .

Pharmacokinetics

The enzymatic resolution method of fccas based on two esterases, ests and estr, represents significant advantages over chemical resolution methods

Result of Action

The result of FCCA’s action is the production of optically pure FCCAs, with (S) and ®-configurations . These are pivotal chiral building blocks in the pharmaceutical industry . In a study, ten batches of sequential resolution were performed, and 229.3 mM (S)-FCCAs with 96.9% ee, and 224.1 mM ®-FCCAs with 99.1% ee were obtained in 40 h, affording a 93.5% total mole yield .

Action Environment

The action environment of FCCA involves an aqueous–toluene biphasic system . In this system, only the aqueous phase needs to be replaced to sequentially change the immobilized cells of EstS or EstR and recover optically pure FCCAs in turn, while the organic phase is retained and MFCC is continually supplemented after every two batches . This suggests that the action, efficacy, and stability of FCCA can be influenced by the characteristics of the biphasic system used.

properties

IUPAC Name

6-fluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXXHZKFLLLJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380991
Record name 6-Fluoro-4-oxochroman-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-4-oxochroman-2-carboxylic acid

CAS RN

105300-40-1
Record name 6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105300-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-4-oxochroman-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium bicarbonate (2.10 g, 25.0 mmol) was added to a suspension of (E)-4-(5-fluoro-2-hydroxyphenyl)-4-oxo-2-butenoic acid (5.00 g, 23.8 mmol) (obtained through the process as described in Example 22) in 200 ml of distilled water and the mixture was refluxed for 10 minutes. After cooling, the reaction mixture was acidified to pH 1.0 with concentrated hydrochloric acid and then extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and evaporated in vacuo to give crude crystals which were recrystallized from the mixture of water and methanol to give 4.60 g (92.1%) of the subject desired compound as colorless crystals.
Quantity
2.1 g
Type
reactant
Reaction Step One
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5 g
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reactant
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0 (± 1) mol
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reactant
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Name
Quantity
200 mL
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solvent
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Synthesis routes and methods II

Procedure details

A solution of 6-fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carbonitrile (78.3 g, 0.41 mol)(obtained through the process as described in said Item (c) in 760 ml of concentrated hydrochloric acid was heated at reflux temperature for 50 minutes. After cooling the reaction solution, 700 ml of water and 1 liter of ethyl acetate were added to carry out an extraction. Resulting organic layer was evaporated in vacuo to dryness. To the residue, 700 ml of saturated sodium biscarbonate was added and stirred for 30 minutes. The aqueous basic solution was washed with 500 ml of ethyl acetate, acidified with 6N-hydrochloric acid and extracted with 1 liter of ethyl acetate. The organic layer was washed with water, dried over anhydrous sodium sulfate, filtered and evaporated in vacuo to give 76.9 g (89.3%) of the desired compound.
Name
Quantity
0 (± 1) mol
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reactant
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Quantity
700 mL
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1 L
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reactant
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760 mL
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solvent
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Yield
89.3%

Synthesis routes and methods III

Procedure details

(+)-2,3-O-isopropyliden-2,3-dihydroxy-1,4-bis(diphenylphosphyno)butane (120 mg, 0.0240 mmol) was added to a solution of dichloro-bis-[(1,3)-cyclooctadiene]-dirhodium(I) (59.2 mg, 0.0120 mmol) in dry benzene (0.5 ml) under argon atomosphere and the mixture was stirred for 15 minutes to prepare an optical active rhodium catalyst. The benzene solution (catalyst) was added to a suspension of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (1.00 g, 4.80 mmol, obtained in Example 5) in methanol (30 ml) under argon atmosphere. Gaseous phase was changed for H2, and the mixture was stirred for 24 hours under H2 (4 kg/cm2) at 40° C.
[Compound]
Name
(+)-2,3-O-isopropyliden-2,3-dihydroxy-1,4-bis(diphenylphosphyno)butane
Quantity
120 mg
Type
reactant
Reaction Step One
[Compound]
Name
dichloro-bis-[(1,3)-cyclooctadiene]-dirhodium(I)
Quantity
59.2 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
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solvent
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0 (± 1) mol
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catalyst
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1 g
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reactant
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30 mL
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Type
solvent
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